molecular formula C7H8BNO3 B13553555 (3-Amino-5-formylphenyl)boronic acid

(3-Amino-5-formylphenyl)boronic acid

Cat. No.: B13553555
M. Wt: 164.96 g/mol
InChI Key: RPRHKKPGYDFYRX-UHFFFAOYSA-N
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Description

(3-Amino-5-formylphenyl)boronic acid is an organic compound that contains both an amino group and a formyl group attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Amino-5-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is rapid and allows for the extensive exploration of organoborane chemistry .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides or other electrophiles can be used in the presence of a base or catalyst.

Major Products:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Alcohols.

    Substitution: Amines or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (3-Amino-5-formylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid

Comparison: (3-Amino-5-formylphenyl)boronic acid is unique due to the presence of both an amino group and a formyl group on the phenyl ring, in addition to the boronic acid group. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar

Properties

Molecular Formula

C7H8BNO3

Molecular Weight

164.96 g/mol

IUPAC Name

(3-amino-5-formylphenyl)boronic acid

InChI

InChI=1S/C7H8BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H,9H2

InChI Key

RPRHKKPGYDFYRX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C=O)(O)O

Origin of Product

United States

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